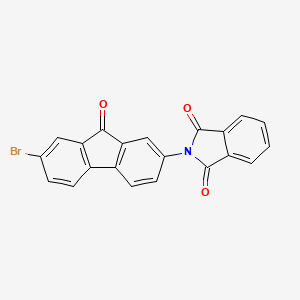![molecular formula C26H18O4 B14738810 hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid CAS No. 4665-48-9](/img/structure/B14738810.png)
hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyclo[1010202,1103,8013,22014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes cyclization reactions, where smaller ring structures are fused together to form the complex polycyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of high-purity starting materials and precise control over reaction parameters are essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Applications De Recherche Scientifique
Hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a model system to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research on the biological activity of this compound can provide insights into its potential as a therapeutic agent.
Medicine: The compound’s unique structure may offer opportunities for the development of new drugs or diagnostic tools.
Industry: Its chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid can be compared with other polycyclic aromatic hydrocarbons, such as:
- Hexacyclo[11.11.0.02,10.03,8.014,22.015,20]tetracosa-1(13),2(10),3,5,7,11,14(22),15,17,19,23-undecaene
- 23,24-dimethyl hexacyclo[10.10.2.0{2,11}.0{3,8}.0{13,22}.0{16,21}]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20,23-undecaene-23,24-dicarboxylate
These compounds share similar structural features but differ in their specific ring arrangements and functional groups, which can lead to variations in their chemical properties and reactivity.
Propriétés
Numéro CAS |
4665-48-9 |
|---|---|
Formule moléculaire |
C26H18O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid |
InChI |
InChI=1S/C26H18O4/c27-25(28)23-21-18-12-10-14-6-2-4-8-16(14)20(18)22(24(23)26(29)30)17-11-9-13-5-1-3-7-15(13)19(17)21/h1-12,21-24H,(H,27,28)(H,29,30) |
Clé InChI |
LBRBVSQTXLMADP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4C(C(C3C5=C4C=CC6=CC=CC=C65)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


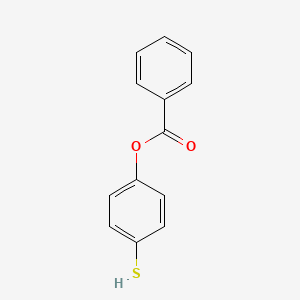

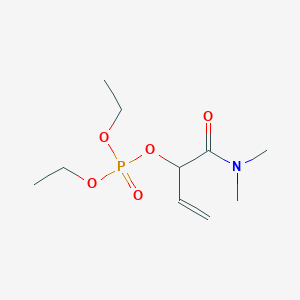
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
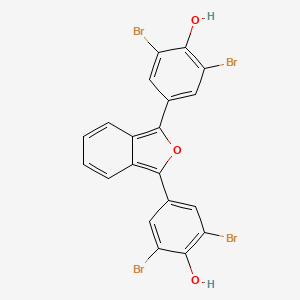
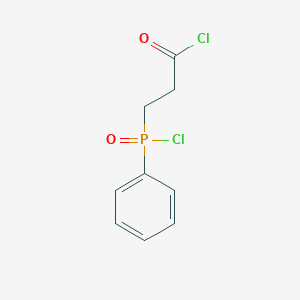
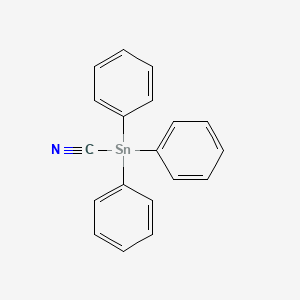


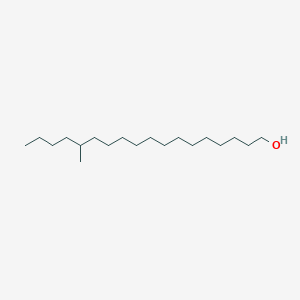
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
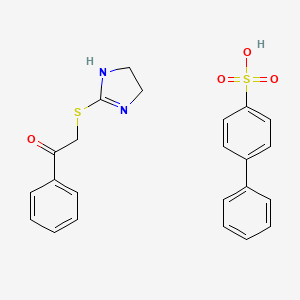
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
